REACTION_CXSMILES
|
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][C:3]=1[F:10].[CH2:11](O)[CH2:12][CH2:13][OH:14].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]2[O:14][CH2:13][CH2:12][CH2:11][O:7]2)=[CH:4][C:3]=1[F:10] |f:2.3|
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Name
|
|
Quantity
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100 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C=O)C=C1)F
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Name
|
|
Quantity
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1 L
|
Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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42.72 mL
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Type
|
reactant
|
Smiles
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C(CCO)O
|
Name
|
|
Quantity
|
4.685 g
|
Type
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reactant
|
Smiles
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O.C1(=CC=C(C=C1)S(=O)(=O)O)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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to reflux
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Type
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CUSTOM
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Details
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The solvent (500 mL) was azeotroped off
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled
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Type
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EXTRACTION
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Details
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extracted with sat. aqueous sodium bicarbonate (500 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organics were dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)C1OCCCO1)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |